Oxolan-3-ylmethylchloroformate

Description

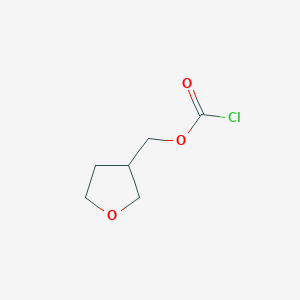

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9ClO3 |

|---|---|

Molecular Weight |

164.59 g/mol |

IUPAC Name |

oxolan-3-ylmethyl carbonochloridate |

InChI |

InChI=1S/C6H9ClO3/c7-6(8)10-4-5-1-2-9-3-5/h5H,1-4H2 |

InChI Key |

PHQKIUPPNNKRHG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1COC(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oxolan 3 Ylmethylchloroformate

Phosgene (B1210022) and Phosgene-Surrogate Based Syntheses of Oxolan-3-ylmethylchloroformate

The reaction of an alcohol with phosgene or its surrogates remains a primary method for the production of chloroformates. The synthesis of this compound from (oxolan-3-yl)methanol is a classic example of this transformation.

Optimization of Reaction Conditions and Reagent Stoichiometry

The conversion of (oxolan-3-yl)methanol to this compound using phosgene requires careful optimization of reaction parameters to maximize yield and minimize the formation of byproducts. Key variables include temperature, pressure, and the stoichiometric ratio of reactants.

The phosgenation of alcohols is typically carried out at low temperatures, often between 0 and 20°C, to control the exothermic reaction and prevent the formation of undesired carbonates and other impurities. The reaction is often performed in an inert solvent, such as toluene (B28343) or dichloromethane, to facilitate heat transfer and mixing.

A molar excess of phosgene is generally employed to ensure complete conversion of the alcohol. The stoichiometry must be carefully controlled; an insufficient amount of phosgene will result in unreacted alcohol, while a large excess increases the complexity of purification and poses safety and environmental concerns. The use of a continuous flow reactor can offer precise control over stoichiometry and temperature, leading to improved yields and safety. In such systems, a solution of (oxolan-3-yl)methanol can be continuously mixed with a stream of phosgene, allowing for rapid reaction and immediate removal of the product from the reaction zone.

The pressure under which the reaction is conducted can also be a critical parameter. Operating at elevated pressures can facilitate the separation of the byproduct, hydrogen chloride (HCl), from the phosgene, which can be recycled.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0 - 20 °C | Controls exothermicity, minimizes byproduct formation. |

| Solvent | Toluene, Dichloromethane | Inert, facilitates heat transfer and mixing. |

| Stoichiometry | Molar excess of phosgene | Ensures complete conversion of the alcohol. |

| Reactor Type | Continuous flow reactor | Provides precise control over reaction parameters. |

| Pressure | Elevated pressure | Facilitates HCl separation and phosgene recycling. |

Comparative Analysis of Phosgenation Agents for this compound Production

While phosgene is a highly effective reagent, its extreme toxicity has driven the development of safer alternatives, namely diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate).

Phosgene (COCl₂): A highly reactive gas, phosgene offers rapid reaction rates and high yields. However, its handling requires stringent safety protocols due to its severe health hazards.

Diphosgene (ClCO₂CCl₃): A liquid at room temperature, diphosgene is easier to handle and measure than gaseous phosgene. wikipedia.org It can be considered as a source of two equivalents of phosgene. wikipedia.org Studies on the reaction of diphosgene with methanol (B129727) have shown that it produces a mixture of methyl chloroformate and methyl 1,1,1-trichloromethyl carbonate. mdma.chresearchgate.net The reactivity of diphosgene is generally lower than that of phosgene. mdma.chresearchgate.net

Triphosgene ( (Cl₃CO)₂CO ): A stable, crystalline solid, triphosgene is the safest of the three to handle and store. nih.gov It is considered a source of three equivalents of phosgene. The reaction of triphosgene with alcohols, such as methanol, can be slower than with phosgene or diphosgene. mdma.chresearchgate.net The decomposition of triphosgene to phosgene can be catalyzed by various substances, including amines and activated carbon. A study on the methanolysis of these three reagents showed the following trend in pseudo-first-order rate constants: phosgene > diphosgene > triphosgene, indicating that phosgene is the most reactive. mdma.chresearchgate.net

For the synthesis of this compound, the choice of phosgenating agent represents a trade-off between reactivity and safety. While phosgene offers the highest reactivity, the use of triphosgene in a well-controlled process, potentially with a suitable catalyst, presents a significantly safer and more manageable approach for laboratory and industrial-scale production.

| Phosgenation Agent | Physical State | Reactivity with Alcohols | Key Advantages | Key Disadvantages |

| Phosgene | Gas | Very High | High reactivity, high yields | Extremely toxic, difficult to handle |

| Diphosgene | Liquid | High | Easier to handle than phosgene | Toxic, decomposes to phosgene |

| Triphosgene | Solid | Moderate | Safest to handle and store, stable | Lower reactivity, may require a catalyst |

Catalytic Approaches to this compound Synthesis

To circumvent the hazards associated with phosgene and its surrogates, research has focused on developing catalytic methods for the synthesis of chloroformates. These approaches aim to improve safety, efficiency, and sustainability.

Development of Novel Lewis Base Catalysts for Chloroformate Formation

Lewis bases can act as catalysts in the formation of chloroformates by activating the alcohol or the phosgene surrogate. The mechanism typically involves the formation of a more reactive intermediate. For instance, a Lewis base can react with a chloroformate to form a reactive acyl-ammonium or acyl-phosphonium salt, which is then more susceptible to nucleophilic attack by the alcohol.

Recent studies have explored the use of various Lewis bases to catalyze the transformation of alcohols into chlorides using chloroformates as reagents, a reaction that proceeds via a chloroformate intermediate. d-nb.inforesearchgate.net While the final product in these studies is the alkyl chloride, the underlying principle of alcohol activation by a Lewis base in the presence of a chloroformate is directly applicable to the synthesis of this compound.

Formamides, such as N-formylpyrrolidine (FPyr), and cyclopropenones, like diethylcyclopropenone (DEC), have emerged as effective catalysts. d-nb.inforesearchgate.net These catalysts have been shown to be pivotal in shifting the chemoselectivity of the reaction. In the context of synthesizing this compound, a Lewis base catalyst could activate (oxolan-3-yl)methanol, facilitating its reaction with a less reactive phosgene surrogate like triphosgene under milder conditions. The development of highly active and selective Lewis base catalysts is a promising avenue for creating a safer and more efficient synthesis of this compound.

Transition Metal-Catalyzed Routes for this compound Synthesis

The application of transition metal catalysis to the synthesis of chloroformates is a less explored but potentially valuable strategy. While direct transition metal-catalyzed carbonylation of alcohols to chloroformates is not a well-established method, related carbonylation reactions offer insights into potential pathways. For instance, palladium-catalyzed carbonylation of alcohols in the presence of a chlorine source could theoretically lead to the formation of a chloroformate. However, the development of a catalytic cycle that favors the formation of the chloroformate over other potential products, such as carbonates or ethers, remains a significant challenge.

Research in the broader field of transition metal-catalyzed reactions of alcohols, such as their oxidation or their use in coupling reactions, is extensive. rsc.orgnih.gov However, the specific application to chloroformate synthesis is an area that warrants further investigation to develop novel and efficient catalytic systems.

Precursor Chemistry: Synthesis and Functionalization of (Oxolan-3-yl)methanol

The availability of high-purity (oxolan-3-yl)methanol is crucial for the successful synthesis of this compound. Several synthetic routes to this precursor have been developed, starting from readily available materials.

One common approach involves the reduction of furan-3-carboxylic acid or its esters. The furan (B31954) ring can be hydrogenated to a tetrahydrofuran (B95107) ring, and the carboxylic acid or ester can be reduced to the corresponding alcohol. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a suitable metal catalyst. The catalytic hydrogenation of furan derivatives is a well-studied process, with catalysts like palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) being commonly employed.

Another synthetic strategy starts from diethyl malonate. This can involve the alkylation of diethyl malonate followed by a series of transformations including reduction and cyclization to form the substituted tetrahydrofuran ring with the desired hydroxymethyl group.

The functionalization of (oxolan-3-yl)methanol itself can be a route to various derivatives. The hydroxyl group can undergo a range of reactions, including esterification and etherification, to produce a library of compounds with diverse properties.

A plausible synthetic sequence for (oxolan-3-yl)methanol starting from furan-3-carboxylic acid is outlined below:

Esterification: Furan-3-carboxylic acid is first converted to its corresponding ester, for example, methyl furan-3-carboxylate, to protect the carboxylic acid functionality during the subsequent hydrogenation of the furan ring.

Catalytic Hydrogenation: The furan ring of the methyl furan-3-carboxylate is then hydrogenated to a tetrahydrofuran ring using a catalyst such as palladium on carbon under a hydrogen atmosphere. This yields methyl oxolane-3-carboxylate.

Reduction: Finally, the ester group of methyl oxolane-3-carboxylate is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride to afford (oxolan-3-yl)methanol.

This multi-step synthesis provides a reliable method for the preparation of the key precursor required for the synthesis of this compound.

Stereoselective Synthesis of (Oxolan-3-yl)methanol

The production of enantiomerically pure (Oxolan-3-yl)methanol is a critical step, as the stereochemistry of this precursor dictates the final product's properties. Several strategies in asymmetric synthesis can be employed to achieve high enantioselectivity.

Catalytic Asymmetric Hydrogenation: This approach often involves the hydrogenation of a prochiral unsaturated precursor, such as a furan or dihydrofuran derivative with a hydroxymethyl or protected hydroxymethyl substituent at the 3-position. The use of chiral metal catalysts, typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, can effectively control the facial selectivity of hydrogen addition, leading to the desired enantiomer of the saturated tetrahydrofuran ring.

Sharpless Asymmetric Dihydroxylation and Epoxidation: These powerful methods can be used to introduce chirality early in the synthetic sequence. For instance, an appropriately substituted alkene can undergo asymmetric dihydroxylation to create a chiral diol, which can then be further manipulated and cyclized to form the tetrahydrofuran ring. nih.gov Similarly, Sharpless asymmetric epoxidation can create a chiral epoxide, a versatile intermediate for the synthesis of various chiral compounds, including substituted tetrahydrofurans. nih.gov

Dynamic Kinetic Asymmetric Cycloaddition: A highly efficient method involves the dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes with aldehydes, catalyzed by chiral Lewis acids like ((t)Bu-pybox)MgI(2). nih.gov This process can generate highly enantioenriched tetrahydrofuran derivatives in good yields and as single diastereomers. nih.gov While not a direct synthesis of (oxolan-3-yl)methanol, this method provides a pathway to substituted tetrahydrofurans that could be converted to the target alcohol.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as alcohol dehydrogenases, offers a green and highly selective route to chiral alcohols. questrmg.com A suitable ketone precursor could be stereoselectively reduced to furnish enantiopure (oxolan-3-yl)methanol. This approach benefits from mild reaction conditions and high enantiomeric excess. questrmg.com

A patented process describes the preparation of 3-hydroxymethyl tetrahydrofuran through the reaction of 9-hydroxymethyl-7,12-dioxaspiro nih.govrsc.orgdodecane with an alcohol in the presence of an acid catalyst, achieving yields up to 90%. google.com

Derivatization Strategies for the Tetrahydrofuran Moiety in Precursor Synthesis

The synthesis of the (oxolan-3-yl)methanol precursor does not always start from a linear chain that is then cyclized. In many cases, a pre-existing furan or tetrahydrofuran ring is derivatized. These strategies allow for the introduction of the required hydroxymethyl group at the C-3 position.

Functionalization of Furan and Dihydrofuran: Furan can be subjected to various reactions, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, to introduce a carbonyl group at the 3-position. Subsequent reduction of this carbonyl group and the furan ring itself would lead to the desired (oxolan-3-yl)methanol.

Ring-Opening and Rearrangement Reactions: More complex strategies involve the use of bicyclic systems that can be opened to reveal a substituted tetrahydrofuran. For example, Diels-Alder cycloadditions with furan can produce 7-oxanorbornene derivatives, which can then undergo ring-opening metathesis or other cleavage reactions to yield functionalized tetrahydrofurans. researchgate.net

Esterification and Reduction: A synthesis method for 3-hydroxymethyl tetrahydrofuran ester involves the esterification of 3-tetrahydrofuran methanol with sulfonyl chloride derivatives. google.com This indicates that derivatization can also occur on the hydroxymethyl group itself, for example, to introduce protecting groups or to convert it into other functionalities that might be required for subsequent synthetic steps.

Green Chemistry Principles in this compound Production

The industrial production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rand.org For the synthesis of this compound, these principles are applied to maximize atom economy, select environmentally benign solvents, and minimize waste generation. rsc.orgresearchgate.netunica.it

Atom Economy Maximization in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net The synthesis of chloroformates traditionally involves the use of phosgene (COCl₂) or its safer solid equivalent, triphosgene (bis(trichloromethyl) carbonate). iupac.orgresearchgate.net

The reaction of an alcohol with phosgene produces the chloroformate and one equivalent of hydrogen chloride (HCl) as a byproduct.

ROH + COCl₂ → ROCOCl + HCl

Triphosgene, which can be considered a solid source of three equivalents of phosgene, reacts with three equivalents of alcohol to produce the chloroformate, with carbon dioxide (CO₂) and hydrogen chloride as byproducts. iupac.org

3 ROH + (Cl₃CO)₂CO → 3 ROCOCl + CO₂ + 2 HCl

A photo-on-demand synthesis of chloroformates has been developed where chloroform (B151607) acts as both the reagent and the solvent. kobe-u.ac.jp This method avoids the use of phosgene or triphosgene altogether, potentially offering a higher atom economy and a much-improved safety profile. kobe-u.ac.jp

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reagent | Molecular Formula | Reactants' Molar Mass ( g/mol ) | Product Molar Mass ( g/mol ) | Theoretical Atom Economy (%) |

| Phosgene | COCl₂ | 102.13 + 98.92 = 201.05 | 164.59 | 81.86 |

| Triphosgene | (Cl₃CO)₂CO | 3 * 102.13 + 296.75 = 603.14 | 3 * 164.59 = 493.77 | 81.87 |

Note: The atom economy for triphosgene is calculated based on its decomposition to 3 equivalents of phosgene. The byproducts from the triphosgene molecule itself are not incorporated into the final product.

Solvent Selection and Waste Minimization Strategies for this compound Processes

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. nih.govrsc.orgnsf.govresearchgate.netrsc.org Traditional solvents for chloroformate synthesis, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. rand.org

Green solvent selection guides recommend alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) for similar acylation reactions. nsf.gov Deep eutectic solvents (DES) and ionic liquids are also being explored as green reaction media that can act as both solvent and catalyst, and are often non-volatile and recyclable. rsc.orgresearchgate.netrsc.org

Waste minimization in the production of this compound can be achieved through several strategies: questrmg.comepa.govepa.gov

Use of Safer Reagents: Replacing highly toxic and gaseous phosgene with solid triphosgene reduces handling risks and the potential for accidental release. researchgate.netacs.orgresearchgate.netnewdrugapprovals.org

Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric quantities significantly reduces waste. google.com

Process Optimization: Careful control of reaction conditions (temperature, pressure, reaction time) can maximize yield and minimize the formation of byproducts.

Continuous Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and less waste compared to batch processes. They also enhance safety, especially when dealing with hazardous reagents like phosgene, as only small amounts are present in the reactor at any given time.

Table 2: Comparison of Selected Solvents for Chemical Synthesis

| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Environmental/Safety Considerations |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.33 | Suspected carcinogen, volatile organic compound (VOC). |

| Toluene | C₇H₈ | 110.6 | 0.87 | Flammable, toxic, VOC. |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.89 | Flammable, can form explosive peroxides. |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 78-80 | 0.86 | Greener alternative to THF, derived from renewable resources, less prone to peroxide formation. nsf.gov |

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.90 | Flammable, relatively low toxicity, often considered a greener solvent. |

| Ionic Liquids | Varies | Generally high | Varies | Low volatility, but toxicity and biodegradability can be concerns. researchgate.net |

| Deep Eutectic Solvents (DES) | Varies | Generally high | Varies | Often biodegradable, low toxicity, and low cost. rsc.orgrsc.org |

Mechanistic Investigations of Reactions Involving Oxolan 3 Ylmethylchloroformate

Unimolecular Decomposition Pathways of Oxolan-3-ylmethylchloroformate

The decomposition of chloroformates can proceed through several pathways, largely dependent on the structure of the alkyl group and the reaction conditions. For this compound, the primary unimolecular decomposition is expected to involve the cleavage of the chloroformate group.

Stereochemical Outcomes and Substitution Nucleophilic Internal (SNi) Mechanisms

Alkyl chloroformates are known to undergo decomposition via a Substitution Nucleophilic Internal (SNi) mechanism, particularly when the alkyl group can stabilize a carbocationic intermediate. In the case of this compound, the reaction would likely proceed with retention of configuration at the stereocenter if one were present on the oxolane ring at a position that influences the reaction center. The SNi mechanism involves the formation of an intimate ion pair, where the departing chloride ion remains associated with the carbocationic intermediate before recombining. This proximity prevents the complete racemization that would be expected from a fully dissociated carbocation as seen in a classic S(_N)1 reaction. masterorganicchemistry.comyoutube.com

The general mechanism can be depicted as the initial departure of the chloride ion to form a carbocation-like intermediate, which is then attacked by a nucleophile from the same face, leading to retention of stereochemistry.

Kinetic and Thermodynamic Parameters of this compound Decomposition

Specific kinetic and thermodynamic data for the decomposition of this compound are not readily found in the surveyed literature. However, for related alkyl chloroformates, the rate of decomposition is influenced by the stability of the carbocation formed upon cleavage of the C-O bond. The oxolane ring in this compound may influence the stability of the potential carbocation at the methylene (B1212753) group through inductive and steric effects.

Experimental determination of the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) would be necessary to quantify the kinetics and thermodynamics of this specific decomposition. Such studies would likely involve monitoring the reaction progress at various temperatures and analyzing the data using the Arrhenius and Eyring equations.

Nucleophilic Acyl Substitution Reactions of this compound

Chloroformates are acyl chlorides and are thus highly reactive towards nucleophiles. The primary mode of reaction is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.

Role of Solvent Polarity and Nucleophile Structure

The rate and outcome of nucleophilic acyl substitution reactions are significantly influenced by the solvent and the nature of the nucleophile.

Solvent Polarity: Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are generally good solvents for these reactions as they can solvate the charged transition state, thereby stabilizing it and increasing the reaction rate. libretexts.orgnih.gov Polar protic solvents, like water or alcohols, can also act as nucleophiles themselves and may compete with the intended nucleophile. youtube.comlibretexts.org The choice of solvent can dramatically affect the reaction pathway and product distribution. nih.govresearchgate.net

Nucleophile Structure: The reactivity of the nucleophile is a key factor. Stronger, more nucleophilic species will react more readily with the chloroformate. The nucleophilicity is influenced by factors such as the charge, basicity, polarizability, and steric bulk of the nucleophile. libretexts.org For instance, primary amines are generally more reactive than their more sterically hindered secondary counterparts.

A general trend in nucleophilicity is often observed, with stronger bases being more potent nucleophiles, although this is not always a direct correlation.

Table 1: General Reactivity of Nucleophiles with Acyl Chlorides

| Nucleophile Category | Example Nucleophiles | General Reactivity |

| Strong Nucleophiles | Amines (RNH₂), Alkoxides (RO⁻) | High |

| Moderate Nucleophiles | Alcohols (ROH), Water (H₂O) | Moderate |

| Weak Nucleophiles | Carboxylic Acids (RCOOH) | Low |

Transition State Characterization and Reaction Coordinate Analysis

The nucleophilic acyl substitution of this compound is expected to proceed through a tetrahedral intermediate. The reaction begins with the nucleophilic attack on the carbonyl carbon, leading to the formation of a transient tetrahedral species. This intermediate then collapses, expelling the chloride leaving group to form the final product.

Radical Reactions and Photochemical Transformations of this compound

While ionic reactions are the primary pathways for chloroformates, radical and photochemical reactions can also occur under specific conditions.

The C-Cl bond in the chloroformate group is susceptible to homolytic cleavage upon exposure to UV light or in the presence of radical initiators. youtube.com This would generate an oxolan-3-ylmethyloxycarbonyl radical and a chlorine radical. These radicals could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or addition to unsaturated systems.

Photochemical initiation could lead to a radical chain reaction, where the chlorine radical abstracts a hydrogen atom from the oxolane ring, generating a new carbon-centered radical. This radical could then undergo further transformations, leading to a complex mixture of products. The specific products would depend on the reaction conditions, including the wavelength of light used, the solvent, and the presence of any radical traps.

Generation and Reactivity of Carbamoyl (B1232498) Radicals from this compound Precursors

Currently, there is no specific research detailing the generation of carbamoyl radicals directly from this compound precursors. The established methods for generating carbamoyl radicals often involve the use of oxamic acids or related compounds, which undergo decarboxylation. While it is theoretically conceivable to devise a synthetic route from this compound to a suitable carbamoyl radical precursor, no such studies have been published.

Acid-Catalyzed and Base-Catalyzed Reactivity Modulations of this compound

There is a lack of published research on the acid-catalyzed and base-catalyzed reactivity modulations of this compound. Chloroformates are generally susceptible to hydrolysis under both acidic and basic conditions, which would lead to the corresponding alcohol, carbon dioxide, and hydrochloric acid or a chloride salt. The oxolane moiety itself can be sensitive to strong acids, potentially leading to ring-opening reactions. However, without specific experimental studies, any discussion of reactivity modulation remains speculative.

Applications of Oxolan 3 Ylmethylchloroformate in Advanced Organic Synthesis

Oxolan-3-ylmethylchloroformate as a Reagent for Carbamate (B1207046) Synthesis in Research

The reaction of this compound with primary and secondary amines is a direct and efficient method for the preparation of the corresponding carbamates. usf.eduorganic-chemistry.org This transformation is fundamental in the synthesis of a wide array of compounds, from pharmaceuticals to agrochemicals. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of the carbamate linkage.

Utility in the Functionalization of Amines and Peptides

In the realm of medicinal chemistry and peptide science, the modification of amines and peptides is crucial for altering their biological activity, solubility, and stability. This compound can be employed to introduce the oxolanylmethylcarbamoyl group onto a parent molecule. This moiety can influence the pharmacokinetic profile of a drug or peptide.

The functionalization of peptides at the N-terminus or on the side chains of amino acids such as lysine (B10760008) can be readily achieved. The reaction conditions are typically mild, often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. The incorporation of the tetrahydrofuran (B95107) ring can enhance water solubility and potentially lead to specific interactions with biological targets. While the direct functionalization of peptides with this compound is not extensively documented, the well-established reactivity of other alkyl chloroformates in peptide modification provides a strong precedent for its utility. nih.gov The synthesis of dehydroalanine (B155165) residues in peptides, for instance, has been achieved through the modification of cysteine, showcasing the broad applicability of such transformations. nih.gov

A key consideration in peptide modification is the potential for racemization, especially at the C-terminal amino acid. usf.edu The use of mild reaction conditions and appropriate bases is critical to preserve the stereochemical integrity of the peptide.

Stereocontrolled Carbamate Formation using this compound

When this compound is derived from a stereochemically pure (R)- or (S)-3-(hydroxymethyl)tetrahydrofuran, it presents an opportunity for stereocontrolled synthesis. The reaction of such a chiral, non-racemic chloroformate with a prochiral amine can lead to the formation of diastereomeric carbamates. This can be a valuable strategy in asymmetric synthesis, where the chiral auxiliary, in this case, the oxolanylmethyl group, can direct subsequent transformations or be used to separate enantiomers.

While specific studies on the stereocontrolled formation of carbamates using optically active this compound are not prevalent in the literature, the principles of asymmetric induction are well-established. The degree of stereoselectivity would depend on the nature of the amine substrate, the reaction conditions, and the steric and electronic properties of the chiral chloroformate. The development of modular and stereocontrolled methods for the functionalization of alkyl carboxylic acids highlights the ongoing interest in such selective transformations. nih.gov

Formation of Carbonates and Mixed Anhydrides from this compound

Beyond carbamate synthesis, this compound is a precursor for the formation of carbonates and mixed carboxylic-carbonic anhydrides, which are themselves valuable intermediates in organic synthesis.

Synthesis of Cyclic and Acyclic Carbonates

The reaction of this compound with alcohols and phenols in the presence of a base yields unsymmetrical carbonates. organic-chemistry.org These functional groups are found in a variety of biologically active molecules and are also used as protecting groups.

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol/Phenol | Oxolan-3-ylmethyl carbonate |

The synthesis of cyclic carbonates can also be envisaged, for example, through the reaction of this compound with a diol, although this would result in a linear carbonate which could then potentially undergo a separate cyclization step. More direct methods for cyclic carbonate synthesis often involve reagents like phosgene (B1210022) or its derivatives. However, the use of chloroformates like this compound provides a less hazardous alternative for the preparation of acyclic carbonates. vandemark.com

Application in Activating Carboxylic Acids for Esterification and Amidation

One of the most significant applications of chloroformates in organic synthesis is in the activation of carboxylic acids via the formation of mixed carboxylic-carbonic anhydrides. researchgate.nethighfine.com This method is widely used in peptide synthesis and for the preparation of esters and amides under mild conditions.

The reaction of a carboxylic acid with this compound in the presence of a tertiary amine, such as N-methylmorpholine, at low temperatures generates a highly reactive mixed anhydride (B1165640). researchgate.net This intermediate is not typically isolated but is reacted in situ with a nucleophile, such as an alcohol or an amine, to yield the corresponding ester or amide.

This two-step, one-pot procedure offers several advantages over other coupling methods. The activation is generally rapid, and the byproducts, oxolan-3-ylmethanol and carbon dioxide, are easily removed. The reactivity of the mixed anhydride can be tuned by the choice of the chloroformate, with bulkier groups sometimes leading to higher selectivity in the nucleophilic attack at the desired carbonyl center. highfine.com The use of this strategy for esterification has been well-documented with related chloroformates. researchgate.net Recent advances in the activation of carboxylic acids continue to highlight the importance of versatile and cost-effective reagents. nih.govrsc.orgorganic-chemistry.org

Role in Polymer Chemistry and Materials Science Research

The incorporation of carbamate and carbonate linkages into polymer backbones is a common strategy for creating polyurethanes and polycarbonates, respectively. This compound can serve as a valuable monomer or functionalizing agent in this context.

By reacting this compound with a diamine, a diol, or a combination thereof, new polymers can be synthesized. The presence of the tetrahydrofuran ring in the polymer structure can impart unique properties, such as improved flexibility, altered solubility, and potential for biodegradability. The synthesis of carbamates from furfuryl derivatives for use in prodrug applications and materials chemistry illustrates the potential for related cyclic ethers. acs.org

While specific research focusing solely on the use of this compound in polymer chemistry is limited, the general principles of polyurethane and polycarbonate synthesis suggest its potential as a building block for novel materials. The ability to create custom carbonates and polycarbonates is a key area of industrial research. vandemark.com

No Publicly Available Research on the

Extensive searches for scientific literature and data on the chemical compound this compound have yielded no specific information regarding its applications in advanced organic synthesis. Consequently, it is not possible to provide a detailed article on its use in monomer functionalization, controlled polymerization, or as a protecting group as outlined in the user's request.

The investigation sought to uncover research findings related to the following areas:

: No specific mentions of this compound in the context of advanced organic synthesis were found in the public domain.

Monomer Functionalization and Polymer Chain Modification: There is no available literature detailing the use of this compound for the functionalization of monomers or the modification of polymer chains.

Controlled Polymerization using this compound Derived Initiators: The searches did not identify any studies where this compound or its derivatives were used as initiators for controlled polymerization reactions.

Development of Protecting Group Strategies Utilizing this compound: No information was found on the use of this compound as a protecting group in organic synthesis.

The absence of information suggests that this compound may be a novel compound with limited or no published research on its synthetic applications. It is also possible that research on this compound exists but is not yet publicly available or is confined to proprietary databases.

Given the strict requirement to focus solely on this compound and the lack of any relevant data, this report cannot fulfill the request for a detailed article on its applications.

Table of Mentioned Compounds

Computational and Theoretical Studies on Oxolan 3 Ylmethylchloroformate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Oxolan-3-ylmethylchloroformate, these studies would provide critical insights into its stability, electronic distribution, and reactivity.

Conformational Analysis and Stability of this compound

A computational conformational analysis would be performed to identify the various spatial arrangements (conformers) of the this compound molecule and determine their relative stabilities. This process involves rotating the single bonds, particularly between the oxolane ring, the methylene (B1212753) linker, and the chloroformate group. The energy of each resulting conformation would be calculated, typically using methods like Hartree-Fock (HF) or DFT, to locate the global minimum energy structure and other low-energy conformers.

A representative data table for such an analysis would look like this:

| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

| Table 1: Hypothetical results of a conformational analysis for this compound. Specific data is not available in published literature. |

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic or electrophilic attack.

A summary of FMO analysis would typically be presented in a table:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data not available | Likely localized on the oxolane oxygen and/or the ester oxygen atoms. |

| LUMO | Data not available | Likely localized on the carbonyl carbon and the C-Cl antibonding orbital of the chloroformate group. |

| HOMO-LUMO Gap | Data not available | Indicates the kinetic stability of the molecule. |

| Table 2: Projected focus of a Frontier Molecular Orbital analysis for this compound. Calculational data is currently unavailable. |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT is a powerful computational method used to investigate the detailed pathways of chemical reactions, providing a deeper understanding of how reactants are converted into products.

Characterization of Transition States and Intermediates for this compound Reactions

For reactions involving this compound, such as its reaction with a nucleophile (e.g., an amine or alcohol), DFT calculations would be used to locate and characterize the structure of all transition states and any reaction intermediates. A transition state represents the highest energy point along the reaction coordinate, and its geometry provides clues about the reaction mechanism. Frequency calculations are performed to confirm a transition state, which is characterized by having exactly one imaginary frequency.

Calculation of Activation Barriers and Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. The activation barrier (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate. DFT studies would allow for the comparison of different potential pathways, enabling researchers to predict the most likely mechanism and product outcome for reactions of this compound.

A data table summarizing these findings would appear as follows:

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | e.g., this compound + Nucleophile | 0.0 (Reference) | Data not available |

| Transition State 1 | e.g., Nucleophilic attack on carbonyl carbon | Data not available | Data not available |

| Intermediate | e.g., Tetrahedral intermediate | Data not available | Data not available |

| Transition State 2 | e.g., Chloride leaving group departure | Data not available | Data not available |

| Products | e.g., Substituted product + HCl | Data not available | Data not available |

| Table 3: Illustrative structure for presenting DFT-calculated reaction pathway data for this compound. No specific studies are available to populate this table. |

Molecular Dynamics Simulations of this compound in Solution

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound in a solvent (e.g., water, dichloromethane) would provide insights into its behavior in a condensed phase. These simulations can reveal information about solvation effects, the molecule's dynamic conformational preferences in solution, and its interactions with surrounding solvent molecules, which can significantly influence its reactivity compared to the gas phase.

QSAR and Cheminformatics Approaches to this compound Reactivity (within a non-biological, purely chemical context)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches provide powerful computational tools for predicting the chemical reactivity of molecules like this compound based on their structural and electronic properties. In a non-biological context, these methods focus on correlating molecular descriptors with reactivity in chemical reactions, such as susceptibility to nucleophilic attack or the rate of hydrolysis.

Theoretical Framework

For a reactive compound such as this compound, QSAR and cheminformatics models would be built upon the fundamental principles of physical organic chemistry. The reactivity of this molecule is dominated by the electrophilic nature of the carbonyl carbon in the chloroformate group. This carbon is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density, making it a prime target for nucleophiles. researchgate.netopenochem.org

A QSAR model for the chemical reactivity of this compound would take the general form of the following equation:

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where "Reactivity" could be a quantitative measure such as the logarithm of a reaction rate constant (log k), and the descriptors are calculated numerical values representing various aspects of the molecule's structure. nih.govwiley.com

Key Molecular Descriptors for Reactivity Prediction

Several classes of molecular descriptors are pertinent to predicting the chemical reactivity of this compound. hufocw.org These can be broadly categorized as electronic, steric, and topological.

Electronic Descriptors: These are crucial for assessing the electrophilicity of the carbonyl carbon.

Partial Atomic Charge: A higher positive partial charge on the carbonyl carbon indicates greater electrophilicity and thus higher reactivity towards nucleophiles.

LUMO Energy (Lowest Unoccupied Molecular Orbital): A lower LUMO energy signifies a greater propensity to accept electrons from a nucleophile, indicating higher reactivity. ucsb.eduyoutube.com For acyl chlorides, the LUMO is the π* orbital of the C=O bond. libretexts.org

Steric Descriptors: These quantify the spatial arrangement of atoms and can influence the accessibility of the reactive site to an incoming nucleophile.

Molecular Volume/Surface Area: Larger values may suggest increased potential for steric hindrance around the reactive chloroformate group.

Sterimol Parameters: These provide a more detailed description of the shape and bulk of the substituent groups.

Topological Descriptors: These are numerical representations of molecular structure and branching.

Molecular Connectivity Indices (e.g., Chi indices): These reflect the degree of branching and complexity of the molecule.

Illustrative Data for Reactivity Modeling

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Implication for Chemical Reactivity |

| Electronic | Partial Charge on Carbonyl Carbon | +0.75 | High positive charge indicates strong electrophilicity. |

| LUMO Energy | -1.2 eV | Low LUMO energy suggests high susceptibility to nucleophilic attack. ucsb.edu | |

| Dipole Moment | 3.5 D | A significant dipole moment influences solubility and interactions in polar media. | |

| Steric | Molecular Volume | 120 ų | Provides a measure of the molecule's size. |

| Solvent-Accessible Surface Area | 150 Ų | Indicates the surface area available for interaction with other molecules. | |

| Topological | Molecular Weight | 164.58 g/mol | A fundamental constitutional descriptor. |

| Rotatable Bonds | 4 | Indicates conformational flexibility. |

This table is for illustrative purposes only. The values are not derived from experimental or published computational studies on this specific molecule.

Research Findings and Applications

Although no dedicated QSAR or cheminformatics studies on this compound were identified, research on analogous compounds like other chloroformates and acyl chlorides provides a strong basis for predicting its behavior. acs.orgrsc.org

Reactivity Hierarchy: Acyl chlorides are among the most reactive carboxylic acid derivatives, more so than anhydrides, esters, and amides. openochem.org This high reactivity is due to the excellent leaving group ability of the chloride ion and the strong inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Hydrolysis: Like other chloroformates, this compound is expected to be sensitive to moisture, hydrolyzing to form the corresponding alcohol (oxolan-3-ylmethanol), hydrochloric acid, and carbon dioxide. nih.gov QSAR models can be developed to predict the rates of such hydrolysis reactions under various conditions. rsc.org

Nucleophilic Substitution: The primary reaction of this compound in a non-biological chemical context is nucleophilic acyl substitution. libretexts.org Cheminformatics tools can predict the likelihood and potential rate of reaction with various nucleophiles (e.g., alcohols, amines) by modeling the reaction mechanism and transition state energies. youtube.com For instance, the reaction with an alcohol would yield a carbonate ester, while reaction with an amine would produce a carbamate (B1207046).

Derivatization and Analogues of Oxolan 3 Ylmethylchloroformate: Research Perspectives

Synthesis and Reactivity of Modified Oxolan-3-ylmethylchloroformate Analogues

The modification of the basic this compound structure opens avenues for creating analogues with tailored reactivity and properties. Research in this area is driven by the desire to fine-tune the electrophilic nature of the chloroformate and to introduce new functionalities that can participate in subsequent chemical transformations.

The incorporation of chirality into molecules is a cornerstone of modern drug discovery and materials science. In the context of this compound analogues, introducing stereocenters can have a profound impact on their biological activity and chemical reactivity.

Chiral 3-alkyl or 3-methylisochroman scaffolds are common subunits in optically active O-heterocyclic secondary metabolites. mdpi.com The synthesis of stereoisomers, including enantiomeric and diastereomeric pairs, is crucial for stereochemical analysis. For instance, studies on biaryl-type bis-isochroman heterodimers have involved the preparation of multiple stereoisomers to investigate the influence of both central and axial chirality. mdpi.com In some cases, six stereoisomers, comprising three enantiomeric pairs with four known chirality centers, have been synthesized for detailed stereochemical analysis. mdpi.com

The synthesis of these chiral building blocks often involves stereoselective reactions to control the configuration of newly formed stereocenters. The resulting stereoisomers can exhibit distinct reactivity profiles. For example, atropodiastereomers that differ only in their axial chirality have been shown to have near-mirror-image Vibrational Circular Dichroism (VCD) transitions, which, in conjunction with Density Functional Theory (DFT) calculations, allows for the determination of the axial chirality. mdpi.com

Methods for functionalizing the THF ring can include the introduction of various substituents such as hydroxyl groups, alkoxy groups, or additional alkyl chains. These modifications can influence the electron density of the ring and, consequently, the reactivity of the chloroformate moiety. For example, the presence of electron-withdrawing groups on the ring could potentially increase the electrophilicity of the chloroformate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups might decrease its reactivity.

Research into the functionalization of related O-heterocyclic systems, such as isochromans, has shown that substituents like hydroxyl and methoxy (B1213986) groups are common in naturally occurring, optically active compounds. mdpi.com These functional groups can also serve as handles for further synthetic transformations, allowing for the construction of more complex molecular architectures.

Structure-Reactivity Relationships in Chloroformates with Varying Alkyl Substituents

The reactivity of chloroformates is intrinsically linked to the nature of the alkyl group attached to the oxygen atom. Understanding these structure-reactivity relationships is fundamental to designing and utilizing chloroformate reagents effectively.

The electronic and steric properties of the alkyl substituent play a crucial role. Electron-withdrawing substituents on the alkyl group generally increase the electrophilicity of the chloroformate, enhancing its reactivity towards nucleophiles. Conversely, bulky alkyl groups can sterically hinder the approach of a nucleophile, thereby slowing down the reaction rate.

The oxolan-3-ylmethyl group in the parent compound presents a specific steric and electronic environment. The tetrahydrofuran (B95107) ring, while not strongly electron-withdrawing or -donating, does impart a degree of steric bulk. By systematically varying the alkyl substituent, researchers can probe the sensitivity of the chloroformate's reactivity to these changes.

Table 1: Predicted Reactivity Trends of Chloroformates with Varying Alkyl Groups

| Alkyl Substituent | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |

| Methyl | Weakly Electron-Donating | Low | High |

| Ethyl | Electron-Donating | Moderate | Moderate-High |

| Isopropyl | More Electron-Donating | High | Moderate |

| tert-Butyl | Strongly Electron-Donating | Very High | Low |

| Benzyl (B1604629) | Electron-Withdrawing (Inductive) | Moderate | High |

| Oxolan-3-ylmethyl | Weakly Electron-Donating | Moderate | Moderate |

This table provides a qualitative prediction of how different alkyl groups might influence the reactivity of the chloroformate. Experimental studies are necessary to quantify these relationships and to build predictive models for chloroformate reactivity.

Novel Chemical Transformations of the Oxolan-3-ylmethyl Moiety

Beyond the reactivity of the chloroformate group itself, the oxolan-3-ylmethyl moiety can undergo a variety of chemical transformations, leading to the synthesis of diverse molecular structures. These transformations can be broadly categorized into those that modify the tetrahydrofuran ring and those that involve the entire oxolan-3-ylmethyl group.

Ring-opening reactions of the tetrahydrofuran ring can be initiated under acidic or basic conditions, or through the use of specific reagents. This can lead to the formation of linear diol derivatives, which can then be further functionalized. For example, acid-catalyzed ring-opening in the presence of a suitable nucleophile can result in the formation of a 4-substituted-1-butanol derivative.

Transformations involving the entire moiety often leverage the presence of the exocyclic methylene (B1212753) group. For instance, reactions at the C-3 position or the adjacent methylene group can be explored. While specific examples for this compound are not extensively documented in readily available literature, analogous transformations in other substituted tetrahydrofurans suggest possibilities such as radical-mediated functionalization or metal-catalyzed cross-coupling reactions at a derivatized position.

The development of novel transformations for the oxolan-3-ylmethyl group is an active area of research, with the potential to unlock new synthetic pathways and provide access to previously inaccessible molecular architectures.

Advanced Analytical Methodologies for Oxolan 3 Ylmethylchloroformate Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of Oxolan-3-ylmethylchloroformate, offering non-destructive ways to probe its molecular architecture and observe its transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. researchgate.net For a molecule like this compound, which may exist in complex reaction mixtures containing starting materials, intermediates, and byproducts, advanced NMR techniques are indispensable.

Two-dimensional (2D) NMR experiments provide detailed information about molecular structure and connectivity that one-dimensional spectra cannot. numberanalytics.comipb.pt Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, helping to map the protons within the oxolane ring. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with directly attached carbons (HSQC) or carbons separated by two or three bonds (HMBC). numberanalytics.com This is critical for unambiguously assigning the signals of the oxolane ring, the methylene (B1212753) bridge, and the carbonyl carbon of the chloroformate group.

Solid-state NMR (ssNMR) can be employed to study the compound in solid or semi-solid states, providing insights into its crystalline form, polymorphism, and interactions within a solid matrix.

Table 1: Advanced NMR Techniques in the Analysis of this compound

| Technique | Information Provided | Application for this compound |

| COSY (Correlation Spectroscopy) | Reveals scalar couplings between protons (¹H-¹H correlations). numberanalytics.com | Confirms the connectivity of protons within the oxolane ring and the methylene group. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached heteronuclei (e.g., ¹³C). | Assigns each carbon in the molecule by linking it to its attached proton(s). |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds. numberanalytics.com | Confirms the overall structure by linking the methylene protons to the oxolane ring carbons and the chloroformate carbonyl carbon. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies nuclei that are close in space. numberanalytics.com | Determines the three-dimensional structure and stereochemistry of the molecule. |

| Solid-State NMR (ssNMR) | Provides information on molecular structure and dynamics in the solid phase. | Characterizes the compound in its solid form, including polymorphism and packing. |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound and its reaction products with high accuracy. mdpi.com Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, enabling the confident identification of molecular formulas.

In the context of mechanistic studies, HRMS is used to trace the pathways of reactions involving this compound. By analyzing the reaction mixture at different time points, researchers can detect and identify transient intermediates and low-concentration byproducts. The high mass accuracy allows for the determination of the elemental composition of these species, providing crucial evidence for proposed reaction mechanisms. For instance, when this compound is used as a derivatizing agent, HRMS can precisely identify the mass of the resulting derivative, confirming the success of the reaction. nih.gov

Table 2: Hypothetical HRMS Data for Mechanistic Analysis

| Species | Chemical Formula | Monoisotopic Mass (Da) | Role in Reaction |

| (Oxolan-3-yl)methanol | C₅H₁₀O₂ | 102.0681 | Starting Material |

| Phosgene (B1210022) | COCl₂ | 97.9142 | Reagent |

| This compound | C₆H₉ClO₃ | 164.0240 | Product |

| Amine Adduct (e.g., with Butylamine) | C₁₀H₁₉NO₃ | 201.1365 | Derivative |

| Hydrolysis Product | C₆H₁₀O₄ | 146.0579 | Byproduct |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful means for real-time, in-situ monitoring of reactions. nih.gov These techniques can track the progress of the synthesis of this compound by observing changes in the characteristic vibrational frequencies of functional groups. usda.gov

The formation of this compound from (oxolan-3-yl)methanol and a phosgene equivalent can be monitored by observing the disappearance of the broad O-H stretching band of the alcohol and the appearance of the strong C=O stretching band of the chloroformate group. nih.gov Fiber-optic probes can be directly inserted into the reaction vessel, allowing for continuous data acquisition without disturbing the reaction. nih.gov This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Table 3: Key Vibrational Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Alcohol O-H | Stretching | 3200-3600 (broad) | Disappears as the starting alcohol is consumed. |

| Alkane C-H | Stretching | 2850-3000 | Remains relatively constant, can be used as an internal standard. |

| Chloroformate C=O | Stretching | 1775-1800 (strong) | Appears as the product is formed. |

| Ether C-O-C | Stretching | 1050-1150 | Characteristic of the oxolane ring structure. |

| C-Cl | Stretching | 600-800 | Characteristic of the chloroformate group. |

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatography is a fundamental technique for separating the components of a mixture and quantifying the amount of each component present. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for the separation, identification, and quantification of compounds in complex mixtures. Due to the reactivity of the chloroformate group, direct analysis of this compound can be challenging. A common strategy is to derivatize the compound to form a more stable product that is amenable to chromatographic analysis. nih.govcanada.ca

For example, reacting this compound with an amine or alcohol yields a stable carbamate (B1207046) or carbonate, respectively. These derivatives are often less reactive and more volatile, making them suitable for GC-MS analysis. youtube.com LC-MS is also highly applicable, particularly for derivatives that are less volatile or thermally labile. It allows for separation under milder conditions, preventing the degradation of the analyte. nih.gov Both techniques provide excellent sensitivity and selectivity, enabling the quantification of the compound or its derivatives at very low concentrations.

Table 4: Comparison of GC-MS and LC-MS for the Analysis of this compound Derivatives

| Parameter | GC-MS | LC-MS |

| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |

| Derivatization | Often required to increase volatility and thermal stability. youtube.com | May be used to improve ionization efficiency or chromatographic retention. nih.gov |

| Analytes | Suitable for volatile, non-polar to semi-polar derivatives. | Suitable for a wide range of polarities and thermally labile derivatives. |

| Advantages | High resolution, established libraries for identification. | Broad applicability, mild analysis conditions. |

| Limitations | Limited to thermally stable compounds; potential for degradation in the injector. | Can be affected by matrix effects and ion suppression. |

This compound contains a chiral center at the 3-position of the oxolane ring, meaning it can exist as a pair of enantiomers. In many applications, particularly in pharmacology and materials science, the biological or chemical properties of the two enantiomers can differ significantly. wikipedia.org Therefore, it is crucial to assess the enantiomeric purity of the compound.

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. gcms.cz This is achieved using a chiral stationary phase (CSP) in either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have proven effective for separating a wide range of racemic mixtures. windows.net The development of a robust chiral chromatographic method allows for the determination of the enantiomeric excess (ee) of a sample, which is a critical quality attribute.

Table 5: Common Chiral Stationary Phases (CSPs) for HPLC and GC

| CSP Type | Selector Examples | Separation Principle | Typical Application |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) windows.net | Forms transient diastereomeric complexes based on hydrogen bonding, π-π interactions, and steric fit. | Broad applicability for a wide range of chiral compounds via HPLC. |

| Cyclodextrin-Based | Derivatized β- and γ-cyclodextrins gcms.cz | Inclusion complexation where one enantiomer fits better into the cyclodextrin (B1172386) cavity. | Primarily used in GC for separating volatile chiral compounds. |

| Ligand Exchange | Amino acids (e.g., L-proline) coated on a support with a metal ion (e.g., Cu²⁺). | Formation of diastereomeric metal complexes with different stabilities. | HPLC separation of chiral compounds with suitable coordinating groups, like amino acids. nih.gov |

| Pirkle-Type (Brush-Type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | HPLC separation of compounds with π-acidic or π-basic groups. |

Analysis of this compound Reveals Data Scarcity in Crystallographic Studies

Despite a comprehensive search for advanced analytical methodologies concerning this compound, a notable absence of publicly available X-ray crystallography data for the compound and its adducts has been identified. This scarcity of structural information highlights a significant gap in the chemical research landscape for this particular molecule.

X-ray crystallography stands as a cornerstone technique for the precise determination of three-dimensional molecular structures. This powerful analytical method provides definitive information on bond lengths, bond angles, and conformational arrangements within a crystalline solid. For a compound like this compound, crystallographic analysis of its adducts—products formed by its reaction with other molecules—would be invaluable for understanding its reactivity and intermolecular interactions at a molecular level.

An adduct of this compound, for instance with an amine, would be expected to form a carbamate. X-ray diffraction studies on such a crystalline adduct would elucidate the precise geometry of the newly formed carbamate linkage, the conformation of the oxolane ring (whether it adopts an envelope or twist conformation), and the spatial relationship between the oxolane and the adducted molecular fragments. This information is crucial for fields such as drug design and materials science, where molecular shape and intermolecular interactions govern a substance's properties and efficacy.

However, extensive searches of chemical databases, including the Cambridge Crystallographic Data Centre (CCDC), which serves as the world's repository for small-molecule crystal structures, did not yield any specific entries for this compound or its simple adducts. The search was broadened to include the parent alcohol, (tetrahydrofuran-3-yl)methanol (B103548), and simple chloroformates, which also did not provide specific crystallographic information files (CIFs) that would contain the necessary atomic coordinates and crystal parameters for a detailed structural discussion and the generation of data tables as per the requested outline.

While crystallographic data exists for more complex molecules containing a 3-substituted oxolane moiety, a focused analysis solely on this compound and its adducts is currently impeded by this lack of foundational research data. The absence of such data prevents a thorough and scientifically detailed discussion on the precise structural determination of its adducts.

This data gap underscores a potential area for future research. The synthesis and crystallographic characterization of this compound and its derivatives would provide valuable insights into its chemical behavior and structural properties, contributing to a more complete understanding of this class of compounds.

Future Directions and Emerging Research Avenues for Oxolan 3 Ylmethylchloroformate

Integration into Automated Synthesis and High-Throughput Screening Platforms

The evolution of chemical synthesis is rapidly moving towards automation to accelerate the discovery of new molecules and materials. researchgate.net Automated synthesis platforms, which can perform entire multi-step processes from reaction to purification with minimal human intervention, offer a significant increase in speed and efficiency while reducing the risk of error. chemrxiv.orgsigmaaldrich.com For Oxolan-3-ylmethylchloroformate, this technology opens up new possibilities for its use in discovery chemistry.

The highly reactive chloroformate group is an ideal functional handle for creating large libraries of derivative compounds. nih.gov Future research will likely focus on integrating this compound into automated synthesis workflows. These systems could rapidly react the compound with a diverse array of nucleophiles—such as alcohols, amines, and thiols—to generate extensive libraries of carbonates, carbamates, and thiocarbonates. sigmaaldrich.comresearchgate.net

This process would be coupled with high-throughput screening (HTS) to quickly assess the properties of the newly synthesized derivatives. stanford.edunih.gov HTS platforms, often utilizing techniques like desorption electrospray ionization mass spectrometry (DESI-MS), can analyze thousands of unique reactions in a very short time, providing rapid feedback on reaction success or the biological activity of the products. nih.govumd.edu This combination of on-the-fly synthesis and in-situ screening can dramatically reduce the time and resources required for early-stage drug discovery and materials science. nih.gov The development of such automated platforms would transform this compound from a simple reagent into a versatile building block for large-scale discovery campaigns. chemrxiv.orgresearchgate.net

Table 1: Potential High-Throughput Reactions of this compound

| Reactant Class | Derivative Formed | Potential Application Area |

| Alcohols | Carbonates | Polymers, electrolytes, prodrugs |

| Amines | Carbamates | Pharmaceuticals, agrochemicals |

| Thiols | Thiocarbonates | Materials science, drug discovery |

| Amino Acids | N-protected amino acids | Peptide synthesis |

Exploration of Sustainable and Renewable Feedstocks for this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a major focus on the use of renewable feedstocks to replace petrochemicals. chemistryjournals.net The oxolane (tetrahydrofuran) core of this compound is a prime candidate for production from biomass. sigmaaldrich.com

Significant research has demonstrated the conversion of biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into functionalized tetrahydrofurans. rsc.orgnih.govtaylorfrancis.com HMF, which can be obtained from various carbohydrates, can be catalytically hydrogenated to produce diols like 2,5-bis(hydroxymethyl)tetrahydrofuran, showcasing a viable pathway from biomass to the THF core. nih.gov Similarly, nitrogen-containing furan (B31954) derivatives can be synthesized from chitin, the second most abundant biopolymer on Earth. rsc.org

Future research will aim to develop green synthetic routes to the precursor, (tetrahydrofuran-3-yl)methanol (B103548), from these renewable sources. This would involve developing selective catalytic processes for the hydrogenation and functionalization of biomass-derived furans. Furthermore, creating a fully sustainable process would extend to the chloroformate group itself. This could involve using renewable methanol (B129727) as a feedstock for the synthesis of phosgene (B1210022) or its substitutes, with the methanol being produced from the catalytic hydrogenation of captured CO2. d-nb.infomethanol.orgresearchgate.net The ultimate goal is a synthesis pathway that minimizes environmental impact by relying on renewable carbon sources and energy-efficient catalytic methods. chemistryjournals.net

Table 2: Potential Renewable Precursors for the Oxolane Ring

| Biomass Source | Platform Chemical | Potential Intermediate |

| Lignocellulose (e.g., corncobs, bagasse) | Furfural, 5-Hydroxymethylfurfural (HMF) | Furan-3-carboxylic acid, (Furan-3-yl)methanol |

| Chitin | N-acetylglucosamine | Nitrogen-containing furan derivatives |

| Carbohydrates (e.g., glucose, fructose) | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)tetrahydrofuran |

Discovery of Novel Catalytic Systems for Highly Selective Transformations

Advances in catalysis are critical for improving the efficiency, selectivity, and sustainability of chemical synthesis. For this compound, future research will target the discovery of novel catalytic systems for both its synthesis and its subsequent reactions. A key area of focus will be the development of stereoselective methods to produce enantiomerically pure versions of the compound. nih.gov

The synthesis of chiral substituted tetrahydrofurans is an active area of research, with promising results from nickel-catalyzed asymmetric cyclizations and visible-light-mediated photoredox catalysis. rsc.orgnih.gov Biocatalysis, which uses enzymes or whole-cell systems, offers significant advantages in terms of environmental performance and high stereoselectivity under mild conditions. unimi.ittaylorfrancis.com Future work could explore enzymatic routes to (R)- or (S)-(tetrahydrofuran-3-yl)methanol, providing access to chiral this compound.

Additionally, new catalysts are being explored for the reactions of chloroformates. For instance, Lewis bases have been shown to catalyze the activation of alcohols by chloroformates, presenting a milder alternative to traditional methods. acs.org The development of highly efficient and recyclable catalysts for the reactions of this compound with various nucleophiles would enhance its utility as a synthetic building block and align with the principles of green chemistry. nih.gov

Predictive Modeling and Machine Learning in this compound Chemistry

Machine learning (ML) and predictive modeling are emerging as powerful tools in chemistry, capable of accelerating discovery by predicting reaction outcomes and molecular properties. researchgate.net These data-driven approaches have the potential to revolutionize how research on this compound is conducted. nih.govrsc.org

Future research could focus on developing ML models to predict the reactivity of this compound. researchgate.net By training a model on a dataset of its reactions with a wide range of nucleophiles, it would become possible to predict the likelihood of success, optimal conditions, and potential yields for new, untested reactions. researchgate.net This would save significant experimental time and resources by prioritizing the most promising synthetic routes. Such models rely on descriptors of molecular structure and require large, high-quality datasets, highlighting the importance of systematically recording all experimental outcomes, including failed reactions. nih.gov

Furthermore, ML could be employed in a broader context for retrosynthetic analysis, helping chemists to design the most efficient and sustainable pathways for synthesizing complex molecules that incorporate the oxolan-3-ylmethyl moiety. By combining physiochemical theory with data-driven models, researchers can create powerful predictive tools that guide experimental work, leading to faster and more informed development of new chemical entities based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.